10-alpha-Hydroxy Levonorgestrel is a derivative of levonorgestrel, a synthetic progestin commonly used in various contraceptive methods. This compound is particularly noted for its application in hormonal therapies and research contexts. Levonorgestrel itself is widely recognized for its effectiveness in preventing ovulation and is utilized in both oral contraceptives and emergency contraceptive pills.
10-alpha-Hydroxy Levonorgestrel can be derived from levonorgestrel through specific chemical modifications, which enhance its pharmacological properties. The primary source for the synthesis of levonorgestrel includes natural steroid precursors, which undergo various chemical reactions to yield the desired compound.
10-alpha-Hydroxy Levonorgestrel falls under the category of progestogens, which are synthetic hormones that mimic the effects of progesterone. It is classified as a small molecule drug with significant relevance in reproductive health and hormonal therapies.
The synthesis of 10-alpha-Hydroxy Levonorgestrel typically involves several key steps:
The molecular formula of 10-alpha-Hydroxy Levonorgestrel is , with a molecular weight of approximately 328.445 g/mol . The structure features a steroid backbone characteristic of progestins, with hydroxyl groups that contribute to its biological activity.
10-alpha-Hydroxy Levonorgestrel participates in various chemical reactions typical of steroid derivatives:
These reactions are crucial for understanding the pharmacokinetics and dynamics of 10-alpha-Hydroxy Levonorgestrel in biological systems.
The mechanism of action for 10-alpha-Hydroxy Levonorgestrel primarily involves its binding to progesterone receptors within target tissues:
Data indicate that 10-alpha-Hydroxy Levonorgestrel exhibits similar efficacy to its parent compound, levonorgestrel, in modulating reproductive functions .
10-alpha-Hydroxy Levonorgestrel has several scientific uses:
10-Alpha-hydroxy levonorgestrel (10α-OH-LNG) is a monohydroxylated metabolite of the widely used synthetic progestin levonorgestrel. Unlike its parent compound—a cornerstone of contraceptive formulations—10α-OH-LNG is not administered therapeutically but arises from hepatic biotransformation of levonorgestrel. This metabolite exemplifies how structural modifications alter steroid-receptor interactions and pharmacokinetics. Its study provides critical insights into the metabolic fate of levonorgestrel and the broader pharmacological behavior of 19-nortestosterone-derived progestins [1] [2].
The development of levonorgestrel (LNG) traces back to the 1960s, following the synthesis of norgestrel (a racemic mixture). LNG—the biologically active levorotatory enantiomer—emerged as a pivotal advancement due to its enhanced progestational potency and reduced androgenic effects compared to earlier progestins [1] [2]. Key milestones include:
Derivative research focused on optimizing receptor selectivity and metabolic stability. Modifications at positions C10, C11, and C17 yielded compounds like gestodene and desogestrel, but hydroxylation at C10 (as in 10α-OH-LNG) occurred primarily as an endogenous metabolic pathway rather than a design strategy [2] [6].
Table 1: Key Levonorgestrel Derivatives and Metabolites in Contraceptive Research
Compound | Structural Feature | Primary Origin | Significance |
---|---|---|---|
Levonorgestrel (LNG) | 13β-ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one | Synthetic synthesis | Gold standard progestin; high PR affinity |
10α-OH-LNG | C10 hydroxylation | Hepatic metabolism of LNG | Major phase I metabolite; altered receptor affinity |
3α,5β-Tetrahydro-LNG | A-ring reduction | Further metabolism of 10α-OH-LNG | Inactive metabolite; excreted via urine/feces |
Gestodene | Δ15 double bond, C11-methylene | Synthetic derivative | Enhanced progestational potency |
Hydroxylation at C10 is a stereoselective phase I metabolic reaction catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4 [2] [6]. This modification profoundly impacts LNG’s physicochemical and pharmacological properties:
Studies comparing LNG and 10α-OH-LNG serum concentrations reveal significant inter-individual variability due to polymorphisms in CYP3A4 and UGT (uridine diphosphate-glucuronosyltransferase) genes [6]. This metabolism influences LNG’s net in vivo exposure and contraceptive efficacy.
10α-OH-LNG interacts with steroid receptors differently than LNG, illustrating how minor structural changes alter signaling:
Progesterone Receptor (PR) Interactions
Off-Target Receptor Interactions
Table 2: Receptor Modulation Profiles of LNG vs. 10α-OH-LNG
Receptor | Levonorgestrel (LNG) | 10α-OH-LNG | Functional Consequence |
---|---|---|---|
PR (Nuclear) | Full agonist (High affinity) | Partial agonist (Reduced affinity) | Reduced progestogenic efficacy of metabolite |
AR | Partial agonist | Weak antagonist | Lower risk of androgenic effects |
GR | Moderate agonist | Negligible activity | Minimized glucocorticoid cross-talk |
ERα | No binding | No binding | Estrogen independence |
PR: Progesterone Receptor; AR: Androgen Receptor; GR: Glucocorticoid Receptor; ERα: Estrogen Receptor Alpha
The metabolite’s altered receptor profile suggests it contributes minimally to LNG’s contraceptive effects (primarily mediated by unmetabolized LNG). However, its formation represents a key detoxification pathway that modulates LNG’s net androgenic and glucocorticoid activities [2] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5